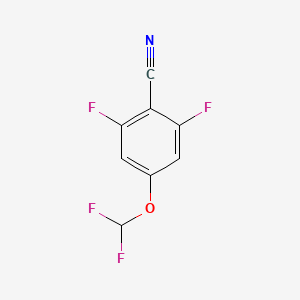
4-(Difluoromethoxy)-2,6-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2,6-difluorobenzonitrile is an organic compound characterized by the presence of difluoromethoxy and difluorobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzonitrile typically involves the difluoromethylation of appropriate aromatic precursors. One common method includes the use of difluorocarbene reagents, which react with aromatic compounds under specific conditions to introduce the difluoromethoxy group . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the difluoromethoxy group.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with different aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Acetonitrile, dimethyl sulfoxide.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-(Difluoromethoxy)-2,6-difluorobenzonitrile has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cellular functions, such as the TGF-β1/Smad pathway in fibrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethoxy)-2,6-difluorobenzonitrile include:
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethyl phenyl sulfide .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBMSGIMQDVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














